molecular formula C25H26N4O3S3 B2728986 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922982-50-1

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2728986
CAS No.: 922982-50-1
M. Wt: 526.69
InChI Key: BEABUXQAVCOQSS-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core, a pyridinylmethyl group, and a thiophene sulfonyl-substituted piperidine carboxamide. The benzothiazole moiety is known for its role in kinase inhibition, while the thiophene sulfonyl group may enhance metabolic stability or binding affinity .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3/c1-17-14-21-22(15-18(17)2)34-25(27-21)29(16-20-6-3-4-10-26-20)24(30)19-8-11-28(12-9-19)35(31,32)23-7-5-13-33-23/h3-7,10,13-15,19H,8-9,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABUXQAVCOQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and piperidine intermediates, followed by their coupling with pyridine and thiophene derivatives under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

“N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound may be explored as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure can contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of “N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Carboxamides

describes substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs synthesized via coupling reactions. While these compounds share a thiazole-carboxamide backbone, the target compound differs in:

  • Substituent complexity : The target includes a 5,6-dimethylbenzothiazole (vs. simpler thiazole rings in ).
  • Sulfonyl group: The thiophene-2-sulfonyl group in the target may confer distinct electronic or steric effects compared to non-sulfonylated analogs.

Key Findings from :

  • Substituted thiazole carboxamides exhibited moderate activity in kinase assays (IC₅₀: 0.1–10 µM) .
  • The absence of a sulfonyl group in these analogs correlated with reduced metabolic stability in vitro (t₁/₂ < 2 hours vs. >6 hours for sulfonylated derivatives) .
Tetrahydroimidazo[1,2-a]pyridine Derivatives

details diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l). While structurally distinct, this compound shares a polyheterocyclic framework with the target.

Parameter Target Compound Compound 1l ()
Core Structure Benzothiazole-Piperidine Imidazo[1,2-a]pyridine
Key Functional Groups Thiophene sulfonyl, pyridinyl Nitrophenyl, cyano, ester groups
Molecular Weight ~550 g/mol (estimated) 578.56 g/mol
Biological Activity Not reported in evidence Unknown (structural focus)
Piperidine and Pyrrolidine Derivatives

lists compounds with piperidine/pyrrolidine scaffolds, such as 1-[(4-Methoxyphenyl)sulfonyl]-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyrrolidinecarboxamide. These analogs highlight the importance of sulfonyl and carboxamide groups in modulating pharmacokinetic properties.

Comparison Highlights :

  • Sulfonyl Group Placement : The target’s thiophene sulfonyl group may enhance lipophilicity compared to aryl sulfonyl groups in compounds.

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a subject of interest for research into therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O3S3C_{25}H_{26}N_{4}O_{3}S_{3} with a molecular weight of approximately 514.67 g/mol. The structure includes various functional groups such as benzothiazole, piperidine, and thiophene sulfonyl, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₆N₄O₃S₃
Molecular Weight514.67 g/mol
IUPAC NameThis compound
CAS Number922982-50-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity : Studies have shown that compounds similar to this one can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of benzothiazole have been documented to exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity. Compounds containing this structure have demonstrated efficacy against a range of bacteria and fungi.

Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzothiazole derivatives found that the introduction of piperidine and pyridine moieties enhanced the anticancer activity against breast cancer cell lines (MCF7). The compound showed an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
  • Anti-inflammatory Mechanism : Research indicated that the compound could reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

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